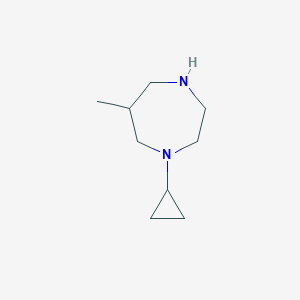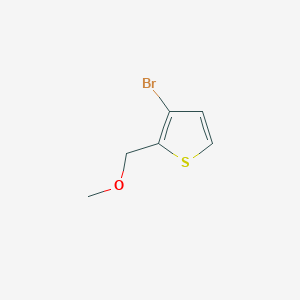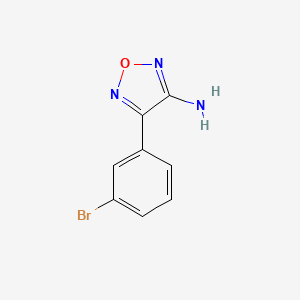
4-(3-Bromofenil)-1,2,5-oxadiazol-3-amina
Descripción general
Descripción
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
Target of Action
The primary targets of the compound 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor . These receptors play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival .
Mode of Action
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor by 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine affects several biochemical pathways. These include pathways involved in cell growth, differentiation, and survival . The downstream effects of these disruptions can lead to changes in cell behavior and potentially to cell death .
Result of Action
The molecular and cellular effects of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine’s action include changes in cell behavior and potentially cell death . By inhibiting the activity of key cellular proteins, the compound can disrupt normal cellular processes and lead to these effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to facilitate cyclization, yielding the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of greener solvents and reagents to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings, with solvents like toluene or dimethylformamide.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Coupling Reactions: Products are often biaryl compounds with extended conjugation.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in substitution patterns, leading to varied biological activities.
Indole Derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts.
Uniqueness
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This versatility makes it a valuable scaffold in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCBEDFBBBGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


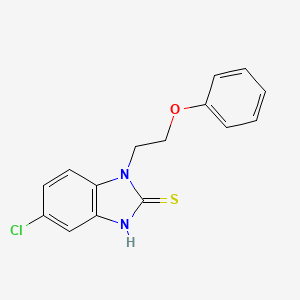
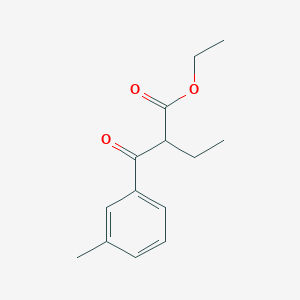
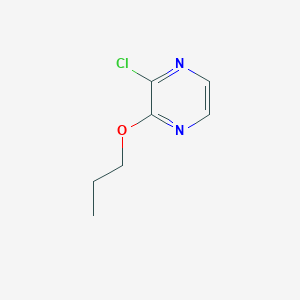
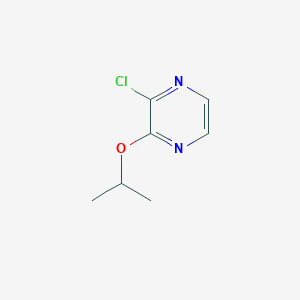
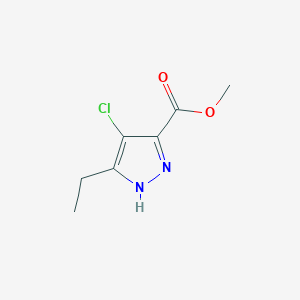
![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)
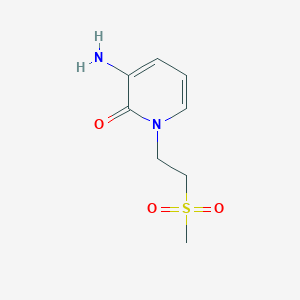
![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)
